phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate

Catalog No.
S3011043
CAS No.
1235655-42-1
M.F
C27H26N2O4
M. Wt
442.515
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperi...

CAS Number

1235655-42-1

Product Name

phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate

IUPAC Name

phenyl 4-[(9H-xanthene-9-carbonylamino)methyl]piperidine-1-carboxylate

Molecular Formula

C27H26N2O4

Molecular Weight

442.515

InChI

InChI=1S/C27H26N2O4/c30-26(25-21-10-4-6-12-23(21)33-24-13-7-5-11-22(24)25)28-18-19-14-16-29(17-15-19)27(31)32-20-8-2-1-3-9-20/h1-13,19,25H,14-18H2,(H,28,30)

InChI Key

RKWRAVQEBQITJD-UHFFFAOYSA-N

SMILES

C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)OC5=CC=CC=C5

Solubility

not available

Application in Photodynamic Therapy

Scientific Field: Biomedical Sciences

Summary of Application: The xanthene structure is used in the synthesis of zinc phthalocyanine compounds, which have been applied in a wide range of scientific research fields, including materials such as photochemical, photodynamic therapy, and biomedical purposes .

Methods of Application: The 4-((9-phenyl-9H-xanthen-9-yl)oxy)phthalonitrile compound was synthesized and characterized as starting material. Zinc phthalocyanine was obtained by reaction of 4-((9-phenyl-9H-xanthen-9-yl)oxy)phthalonitrile with Zn(CH 3 COO) 2 .

Results or Outcomes: The fluorescence, emission, excitation, and absorption spectra of the zinc phthalocyanine compound were studied in tetrahydrofuran (THF). The determination of these properties is very useful for photodynamic therapy applications .

Application in Biological Activities

Scientific Field: Pharmacology

Summary of Application: Many xanthone structures show promising biological activities. Accordingly, a breadth of synthetic strategies toward xanthone derivatives have been developed .

Methods of Application: The multitude of biological activities found for xanthone derivatives include α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .

Results or Outcomes: Accordingly, the isolation of xanthone natural products and the synthesis of new xanthones have both received extensive effort .

Application in Sensor Technology

Scientific Field: Sensor Technology

Summary of Application: Phthalocyanines, which contain the xanthene structure, find application in areas such as sensor technology .

Results or Outcomes: The fluorescence, emission, excitation, and absorption spectra of the zinc phthalocyanine compound were studied in tetrahydrofuran (THF). The determination of these properties is very useful for sensor applications .

Application in Catalysts

Scientific Field: Catalysis

Summary of Application: Phthalocyanines, which contain the xanthene structure, are used as catalysts .

Results or Outcomes: The fluorescence, emission, excitation, and absorption spectra of the zinc phthalocyanine compound were studied in tetrahydrofuran (THF). The determination of these properties is very useful for catalysis applications .

Application in Non-Linear Optics

Scientific Field: Non-Linear Optics

Results or Outcomes: The dipole moment components have been calculated and can be considered as potential candidates for the design of non-linear optical materials .

Application in DNA Binding

Scientific Field: Biochemistry

Summary of Application: Xanthone derivatives, which contain the xanthene structure, have been found to have DNA binding properties .

Methods of Application: Different phthalocyanine derivatives are tested for these applications and are the basis for determining new properties .

XLogP3

4.6

Dates

Modify: 2023-08-17

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